molecular formula C22H18FN5O2 B6527661 2-{6-cyclopropyl-4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-N-(4-fluorophenyl)acetamide CAS No. 946234-66-8

2-{6-cyclopropyl-4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-N-(4-fluorophenyl)acetamide

Cat. No.: B6527661
CAS No.: 946234-66-8
M. Wt: 403.4 g/mol
InChI Key: GJRWFERWAQMHFM-UHFFFAOYSA-N
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Description

2-{6-cyclopropyl-4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-N-(4-fluorophenyl)acetamide is a synthetic compound known for its unique structure and potential applications in various scientific fields. It features a pyrazolo[3,4-d]pyrimidin core with a cyclopropyl group and a fluorophenylacetamide moiety, making it a significant compound for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{6-cyclopropyl-4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-N-(4-fluorophenyl)acetamide typically involves:

  • Formation of the pyrazolo[3,4-d]pyrimidine core via condensation reactions.

  • Introduction of the cyclopropyl and phenyl groups using appropriate cyclopropanation and electrophilic aromatic substitution reactions.

  • Coupling of the fluorophenylacetamide moiety through nucleophilic substitution reactions.

Industrial Production Methods

On an industrial scale, the compound is synthesized through optimized reaction conditions to enhance yield and purity. This involves:

  • Catalyzed reactions to expedite the formation of the core structure.

  • Using advanced purification techniques like recrystallization and chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-{6-cyclopropyl-4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-N-(4-fluorophenyl)acetamide undergoes:

  • Oxidation: : Under oxidative conditions, the phenyl and cyclopropyl groups may form oxides.

  • Reduction: : The carbonyl group in the pyrazolo[3,4-d]pyrimidine core can be reduced to corresponding alcohol.

  • Substitution: : The fluorophenylacetamide moiety can participate in nucleophilic aromatic substitutions, especially under basic conditions.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate, hydrogen peroxide under acidic conditions.

  • Reduction: : Sodium borohydride, lithium aluminum hydride in dry ether.

  • Substitution: : Nucleophiles like amines or thiols under basic or acidic catalysis.

Major Products

  • Oxidation: : Phenyl oxides or cyclopropyl oxides.

  • Reduction: : Alcohol derivatives of the core structure.

  • Substitution: : Various substituted analogs depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a building block for synthesizing more complex molecules due to its reactive sites and stability.

Biology

Biologically, 2-{6-cyclopropyl-4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-N-(4-fluorophenyl)acetamide is studied for its potential as a bioactive molecule, possibly interacting with enzymes or receptors involved in key biological processes.

Medicine

In medical research, it is investigated for its therapeutic potential. Its structural features suggest it may interact with targets involved in disease pathways, making it a candidate for drug discovery programs.

Industry

Industrially, it is used in developing specialized materials and as a precursor for other chemical syntheses in pharmaceutical manufacturing.

Mechanism of Action

The exact mechanism by which 2-{6-cyclopropyl-4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-N-(4-fluorophenyl)acetamide exerts its effects is still under investigation. its molecular structure suggests that it may:

  • Bind to specific molecular targets such as enzymes or receptors.

  • Modulate biochemical pathways through these interactions, potentially altering cellular processes like signal transduction or gene expression.

Comparison with Similar Compounds

Similar compounds in structure and function include:

  • 1-phenyl-3-cyclopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-one: : A compound with a similar pyrazolopyrimidin core but differing in substitution patterns.

  • 4-oxo-2-phenyl-6-cyclopropyl-1H-pyrazolo[3,4-d]pyrimidin-5-yl}-N-(4-bromophenyl)acetamide: : Similar framework but with a bromophenyl instead of a fluorophenyl group, affecting its reactivity and biological activity.

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Properties

IUPAC Name

2-(6-cyclopropyl-4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FN5O2/c23-15-8-10-16(11-9-15)25-19(29)13-27-20(14-6-7-14)26-21-18(22(27)30)12-24-28(21)17-4-2-1-3-5-17/h1-5,8-12,14H,6-7,13H2,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJRWFERWAQMHFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC3=C(C=NN3C4=CC=CC=C4)C(=O)N2CC(=O)NC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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